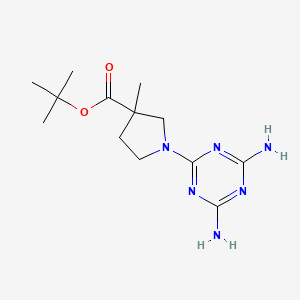![molecular formula C20H25ClN2O2 B7436574 2-Chloro-3-[[4-(2-piperidin-1-ylethoxy)anilino]methyl]phenol](/img/structure/B7436574.png)
2-Chloro-3-[[4-(2-piperidin-1-ylethoxy)anilino]methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-[[4-(2-piperidin-1-ylethoxy)anilino]methyl]phenol, also known as CP-55940, is a synthetic cannabinoid that acts as a potent agonist at both the CB1 and CB2 receptors. It was first synthesized in the early 1980s and has since been extensively studied for its potential therapeutic applications.
Mécanisme D'action
2-Chloro-3-[[4-(2-piperidin-1-ylethoxy)anilino]methyl]phenol acts as a potent agonist at both the CB1 and CB2 receptors, which are part of the endocannabinoid system. Activation of these receptors can modulate a wide range of physiological processes, including pain perception, inflammation, and immune function.
Biochemical and Physiological Effects:
2-Chloro-3-[[4-(2-piperidin-1-ylethoxy)anilino]methyl]phenol has been shown to have a wide range of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of ion channel activity, and modulation of gene expression. It has also been shown to have potent anti-inflammatory and anti-cancer effects, as well as neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-3-[[4-(2-piperidin-1-ylethoxy)anilino]methyl]phenol has several advantages for use in laboratory experiments, including its potent activity at both CB1 and CB2 receptors, as well as its well-characterized pharmacological profile. However, its potent activity can also make it difficult to use in certain assays, and its effects can be highly dependent on experimental conditions.
Orientations Futures
There are several potential future directions for research on 2-Chloro-3-[[4-(2-piperidin-1-ylethoxy)anilino]methyl]phenol, including further exploration of its potential therapeutic applications in pain management, neuroprotection, and cancer treatment. Additionally, further studies are needed to better understand the mechanisms underlying its effects, as well as its potential limitations and side effects. Finally, there is a need for the development of more selective and specific agonists for the CB1 and CB2 receptors, which could have fewer side effects and greater therapeutic potential.
Méthodes De Synthèse
2-Chloro-3-[[4-(2-piperidin-1-ylethoxy)anilino]methyl]phenol is typically synthesized using a multi-step process that involves the reaction of 4-(2-piperidin-1-ylethoxy)aniline with 2-chloro-3-formylphenol, followed by reduction and acylation steps. The final product is then purified using various chromatography techniques.
Applications De Recherche Scientifique
2-Chloro-3-[[4-(2-piperidin-1-ylethoxy)anilino]methyl]phenol has been widely studied for its potential therapeutic applications, particularly in the fields of pain management, neuroprotection, and cancer treatment. It has been shown to have potent analgesic effects in animal models of chronic pain, as well as anti-inflammatory and anti-cancer properties.
Propriétés
IUPAC Name |
2-chloro-3-[[4-(2-piperidin-1-ylethoxy)anilino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2/c21-20-16(5-4-6-19(20)24)15-22-17-7-9-18(10-8-17)25-14-13-23-11-2-1-3-12-23/h4-10,22,24H,1-3,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZSQZXROORQHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)NCC3=C(C(=CC=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-[[4-(2-piperidin-1-ylethoxy)anilino]methyl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,5R)-5-(3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]thiazine-1-carbonyl)oxolane-2-carboxamide](/img/structure/B7436498.png)
![N-(4-chloro-1-methylbenzimidazol-2-yl)-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B7436507.png)
![2-N-methyl-2-N-[1-[2-(trifluoromethyl)phenyl]propan-2-yl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7436516.png)
![6-[2-[(2-Bromophenyl)methyl]piperidin-1-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B7436528.png)
![Ethyl 2-[1-cyano-2-[3-methyl-4-(trifluoromethoxy)phenyl]-2-oxoethyl]-1,3-thiazole-4-carboxylate](/img/structure/B7436535.png)

![1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-[3-fluoro-4-(trifluoromethyl)phenyl]urea](/img/structure/B7436556.png)
![2-[1-(3-hydroxyphenyl)ethyl-methylamino]-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B7436561.png)
![N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-3-yloxybenzamide](/img/structure/B7436567.png)
![2-[[2-(4-fluorophenyl)-2-methoxyacetyl]amino]-2-methyl-N-phenylpropanamide](/img/structure/B7436575.png)
![3-[(5-Bromo-3-nitropyridin-2-yl)amino]azetidine-3-carboxamide](/img/structure/B7436576.png)
![N-[4-(methylamino)phenyl]-N'-(oxan-4-yloxy)oxamide](/img/structure/B7436583.png)
![3-(4-chloropyrazol-1-yl)-N-[2-methyl-1-(3-methylphenyl)propyl]propanamide](/img/structure/B7436586.png)
